molecular formula C20H18O5 B12322192 Tuberosin

Tuberosin

Cat. No.: B12322192
M. Wt: 338.4 g/mol
InChI Key: ZBTYHECJEINCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tuberosin can be synthesized through various chemical reactions involving the hydroxylation and methoxylation of flavonoid precursors. The synthetic route typically involves the use of reagents such as methanol, hydrochloric acid, and sodium hydroxide under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Pueraria tuberosa using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Tuberosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tuberosin has a wide range of scientific research applications, including:

Mechanism of Action

Tuberosin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

  • Lupinisolone C
  • Gummadiol
  • 2,3-Dehydrokievitone
  • Villosol

Comparison: Tuberosin shares similar ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties with compounds like Lupinisolone C, Gummadiol, and 2,3-Dehydrokievitone. this compound is unique in its strong binding affinity to pyruvate kinase M2 and its potent antioxidant and anti-inflammatory activities .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol

InChI

InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3

InChI Key

ZBTYHECJEINCMD-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.